(R)-4-Chlorokynurenine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHZNDJQSRKDT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Characterization and Mechanisms of Action
Prodrug Mechanism: Conversion to 7-Chlorokynurenic Acid (7-Cl-KYNA)
(R)-4-Chlorokynurenine, also known as AV-101, serves as a prodrug for the potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, 7-chlorokynurenic acid (7-Cl-KYNA). oup.commdpi.comresearchgate.net This prodrug strategy is crucial because 7-Cl-KYNA itself has poor penetration of the blood-brain barrier, limiting its therapeutic potential when administered directly. mdpi.comnih.govgoogle.com In contrast, this compound readily crosses the blood-brain barrier, where it is then converted to its active metabolite. mdpi.comnih.govgoogle.com
Enzymatic Conversion by Kynurenine (B1673888) Aminotransferases (KATs) in Astrocytes
Once in the central nervous system, this compound is primarily taken up by astrocytes. oup.comgoogle.com Within these glial cells, it undergoes enzymatic conversion to 7-Cl-KYNA. oup.comnih.gov This biotransformation is catalyzed by kynurenine aminotransferases (KATs), with KAT II being the predominant enzyme responsible for this conversion in the human brain. oup.comnih.govresearchgate.net Studies in cultured human astrocytes have demonstrated their capacity to readily produce and release 7-Cl-KYNA when supplied with L-4-chlorokynurenine. nih.gov This localized synthesis within astrocytes is considered a key aspect of its mechanism, allowing for targeted delivery of the active antagonist to relevant brain regions. psu.edu
N-Methyl-D-Aspartate Receptor (NMDAR) Antagonism
The primary pharmacological action of 7-Cl-KYNA, the active metabolite of this compound, is the antagonism of the N-methyl-D-aspartate receptor (NMDAR).
Glycine (B1666218) Co-agonist Site (GlyB Site) Specificity
7-Cl-KYNA is a potent and highly selective competitive antagonist at the glycine co-agonist site (also known as the GlyB site) of the NMDA receptor. mdpi.comnih.govgoogle.com This site, located on the GluN1 subunit of the receptor, must be occupied by a co-agonist, such as glycine or D-serine, for the receptor to be activated by glutamate (B1630785). nih.govnih.gov By binding to this site, 7-Cl-KYNA prevents the binding of the co-agonist, thereby inhibiting NMDAR activation. nih.govgoogle.com This mechanism is distinct from that of other NMDAR antagonists like ketamine, which block the ion channel pore of the receptor. nih.govscielo.br
Functional Consequences of NMDAR GlyB Site Inhibition
The inhibition of the NMDAR at the GlyB site by 7-Cl-KYNA leads to a reduction in glutamatergic neurotransmission. mdpi.com Preclinical studies have shown that this antagonism can produce rapid and sustained antidepressant-like effects in animal models. nih.govresearchgate.netnih.gov These effects were preventable by pretreatment with glycine, further confirming the GlyB site-specific action. researchgate.net Furthermore, this mechanism of action appears to avoid some of the side effects associated with channel-blocking NMDAR antagonists. mdpi.comnih.gov
Comparative Analysis of Receptor Modulation Profiles
Compared to other NMDAR antagonists, 7-Cl-KYNA exhibits a high degree of selectivity for the GlyB site. oup.comnih.govgoogle.com Unlike ketamine, which is a non-competitive channel blocker, 7-Cl-KYNA acts as a competitive antagonist at the co-agonist site. mdpi.comnih.govresearchgate.net This difference in binding site and mechanism of action is thought to contribute to a more favorable side effect profile, with a reduced likelihood of psychotomimetic effects. mdpi.comresearchgate.netgoogle.com The prodrug approach with this compound allows for the targeted delivery of this selective antagonist to the brain. oup.comnih.gov
Broader Kynurenine Pathway Modulation
Metabolite 4-Chloro-3-hydroxy-anthranilic Acid and 3-Hydroxyanthranilate Oxidase Inhibition
One of the key metabolites of this compound is 4-chloro-3-hydroxyanthranilic acid (4-Cl-3-HAA). vulcanchem.comoup.com This metabolite is a potent inhibitor of the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (3-HAAO). vulcanchem.comnih.govnih.gov The 3-HAAO enzyme is responsible for converting 3-hydroxyanthranilic acid (3-HAA) into 2-amino-3-carboxymuconate-semialdehyde, which is the direct precursor to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN). nih.govtaylorandfrancis.com
By inhibiting 3-HAAO, 4-Cl-3-HAA effectively reduces the synthesis of quinolinic acid in the brain. nih.govresearchgate.net Research has demonstrated that 4-Cl-3-HAA attenuates increases in brain quinolinic acid concentrations, confirming its inhibitory action on 3-HAAO in both the liver and the brain. nih.gov The inhibition is competitive and reversible, with 4-halogenated 3-hydroxyanthranilic acids showing very tight binding to the enzyme. nih.gov This targeted inhibition of a key enzyme in the neurotoxic branch of the kynurenine pathway is a significant component of this compound's mechanism of action. queensu.ca
The potency of this inhibition has been quantified in various studies, highlighting the efficacy of 4-Cl-3-HAA and related halogenated compounds in blocking the production of quinolinic acid.
| Compound | System | Potency Metric | Value |
| 4-Chloro-3-hydroxyanthranilic acid | Rat Brain Homogenate | IC₅₀ | 2-24 nM taylorandfrancis.com |
| 4-Chloro-3-hydroxyanthranilic acid | Human Brain Homogenate | IC₅₀ | 4-17 nM taylorandfrancis.com |
| 4-Chloro-3-hydroxyanthranilic acid | Purified 3-HAAO | Apparent Kᵢ | 6 nM nih.gov |
| 4-Fluoro-3-hydroxyanthranilic acid | Purified 3-HAAO | Apparent Kᵢ | 190 nM nih.gov |
| 4-Bromo-3-hydroxyanthranilic acid | Purified 3-HAAO | Apparent Kᵢ | 4 nM nih.gov |
IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Kᵢ (inhibition constant) represents the concentration required to produce half-maximum inhibition.
Influence on Neurotoxic and Neuroprotective Kynurenine Metabolite Balance
The kynurenine pathway is characterized by a crucial balance between metabolites that can cause neuronal damage and those that offer protection. researchgate.net this compound fundamentally shifts this balance towards neuroprotection through a dual-action mechanism.
The primary neurotoxic metabolites in this pathway include quinolinic acid (QUIN) and 3-hydroxykynurenine (3-HK). frontiersin.org QUIN is a well-established neurotoxin that acts as an agonist at the NMDA receptor, leading to excitotoxicity, generation of free radicals, and apoptosis. researchgate.netnih.gov Other metabolites like 3-hydroxyanthranilic acid (3-HAA) and anthranilic acid (AA) can also contribute to neuronal damage through the formation of free radicals. frontiersin.orgresearchgate.net
Conversely, the principal neuroprotective metabolite is kynurenic acid (KYNA). researchgate.netqueensu.ca KYNA is an endogenous antagonist of excitatory amino acid receptors, including the glycine co-agonist site of the NMDA receptor. researchgate.netcpn.or.kr By blocking these receptors, KYNA can prevent the overstimulation and excitotoxic damage caused by agonists like glutamate and QUIN. researchgate.netresearchgate.net
This compound influences this delicate equilibrium in two significant ways:
Reduction of a Key Neurotoxin : As detailed previously, its metabolite 4-Cl-3-HAA inhibits the enzyme 3-HAAO, thereby decreasing the production of the potent neurotoxin quinolinic acid. nih.govqueensu.ca
Generation of a Neuroprotective Analog : this compound is a prodrug that readily crosses the blood-brain barrier and is converted by kynurenine aminotransferases into 7-chlorokynurenic acid (7-Cl-KYNA). oup.comwikipedia.org 7-Cl-KYNA is a potent and selective antagonist of the NMDA receptor at its glycine co-agonist site, mimicking and enhancing the neuroprotective role of endogenous KYNA. oup.comresearchgate.netresearchgate.net
This dual mechanism—simultaneously decreasing the formation of a major neurotoxin while increasing the availability of a potent neuroprotective agent—represents a comprehensive strategy for modulating the kynurenine pathway to favor neuroprotection. researchgate.netqueensu.ca
| Kynurenine Pathway Metabolite | Primary Role | Effect of this compound Administration |
| Quinolinic Acid (QUIN) | Neurotoxic frontiersin.org | Production is decreased via 3-HAAO inhibition by the metabolite 4-Cl-3-HAA. nih.govresearchgate.net |
| 3-Hydroxykynurenine (3-HK) | Neurotoxic frontiersin.org | Precursor to the branch leading to QUIN; its downstream effects are mitigated. |
| Kynurenic Acid (KYNA) | Neuroprotective cpn.or.kr | Its neuroprotective action is mimicked and amplified by 7-Cl-KYNA. oup.comresearchgate.net |
| 7-Chlorokynurenic Acid (7-Cl-KYNA) | Neuroprotective oup.com | Actively produced from the parent compound this compound. wikipedia.org |
Metabolic Pathways and Research on Blood Brain Barrier Transport
Systemic Pharmacokinetics and Metabolite Formation
Following administration, (R)-4-chlorokynurenine is metabolized in the body. In studies with Sprague-Dawley rats, the parent compound, this compound, was the primary component in plasma one hour after oral administration. acs.org Two main metabolites were identified: the active metabolite 7-Cl-KYNA and a novel acetylated metabolite, N-acetyl-4-Cl-KYN. acs.org
In a study analyzing plasma samples from rats, at the one-hour mark, this compound accounted for approximately 53% of the relative observed intensity, while N-acetyl-4-Cl-KYN and 7-Cl-KYNA represented about 41% and 6%, respectively. acs.org By the four-hour time point, 7-Cl-KYNA was no longer detectable in the plasma samples. acs.org Research in rats has also shown that this compound and its metabolites are primarily excreted through urine. acs.org Another metabolite, 4-chloro-3-hydroxy-anthranilic acid, has been identified and is known to inhibit the enzyme 3-hydroxyanthranilate oxidase. wikipedia.org
The conversion of this compound to 7-Cl-KYNA is a crucial step for its pharmacological activity and is catalyzed by kynurenine (B1673888) aminotransferase, with kynurenine aminotransferase II being the major enzyme responsible for this conversion in the human brain. oup.comnih.gov This enzymatic process primarily occurs within astrocytes. oup.comnih.gov
Table 1: Relative Plasma Concentrations of this compound and its Metabolites in Rats at 1 Hour
| Compound | Relative Observed Intensity (%) |
| This compound | ~53% |
| N-acetyl-4-Cl-KYN | ~41% |
| 7-Cl-KYNA | ~6% |
Data derived from studies in Sprague-Dawley rats. acs.org
Blood-Brain Barrier Permeability of this compound
The effectiveness of this compound as a prodrug hinges on its ability to cross the blood-brain barrier, a feat its active metabolite, 7-Cl-KYNA, cannot efficiently achieve. wikipedia.orgiajpr.com Research has demonstrated that this compound is rapidly transported into the brain. nih.gov This transport is facilitated by a specific carrier system. nih.gov
The primary mechanism for the transport of this compound across the blood-brain barrier is the large neutral amino acid transporter 1 (LAT1), also known as SLC7A5. wikipedia.orgnih.govresearchgate.net This transporter is responsible for carrying large neutral amino acids into the brain. nih.gov this compound's structural similarity to amino acids allows it to be recognized and shuttled across the BBB by LAT1. iajpr.comresearchgate.net
Studies have confirmed the affinity of this compound for the LAT1 transporter. nih.govresearchgate.net In vitro experiments using HEK 293 cells expressing LAT1 have shown that this compound interacts with this transporter. acs.orgnih.gov The transport kinetics have been characterized, with a determined Michaelis constant (K_m) of 105 ± 14 µM and a maximal velocity (V_max) of 16.9 ± 2.3 nmol/min/g for this compound transport into the brain. nih.gov Interestingly, the acetylated metabolite, N-acetyl-4-Cl-KYN, does not appear to interact with or inhibit the LAT1 transporter, suggesting it does not interfere with the uptake of the parent prodrug into the brain. acs.orgnih.gov
Table 2: Kinetic Parameters of this compound Transport by LAT1
| Parameter | Value |
| K_m | 105 ± 14 µM |
| V_max | 16.9 ± 2.3 nmol/min/g |
Data from in situ brain perfusion studies in rats. nih.gov
Brain Penetration and Extracellular Dynamics of 7-Chlorokynurenic Acid
Once this compound crosses the blood-brain barrier, it is converted into its active form, 7-Cl-KYNA, within the brain, primarily in astrocytes. nih.gov This intracerebral formation allows 7-Cl-KYNA to reach its target, the NMDA receptors. oup.com
Microdialysis studies in freely moving mice have shown that systemic administration of this compound leads to a prompt and significant increase in extracellular levels of 7-Cl-KYNA in the hippocampus. nih.gov In contrast, direct systemic administration of 7-Cl-KYNA results in negligible brain concentrations, highlighting the critical role of the prodrug delivery system. nih.gov The brain concentrations of 7-Cl-KYNA achieved after this compound administration are sufficient to exert pharmacological effects. nih.gov Research has also indicated that the conversion of this compound to 7-Cl-KYNA can be regionally focused, with higher levels of the active metabolite found in brain areas implicated in specific pathological conditions. researchgate.net
Preclinical Research Findings and Neurobiological Applications
In Vivo Behavioral and Disease Models
(R)-4-Chlorokynurenine (4-Cl-KYN) has demonstrated rapid, dose-dependent, and persistent antidepressant-like effects in several rodent models of depression. nih.govresearchgate.net These effects are comparable to those of ketamine, a known rapid-acting antidepressant, but notably, 4-Cl-KYN does not appear to induce the same side effects. researchgate.netoup.com
In the Forced Swim Test (FST) , a common behavioral assay for assessing antidepressant efficacy, a single administration of 4-Cl-KYN significantly reduced immobility time in mice. nih.govresearchgate.net This effect was observed as early as one hour post-administration and was sustained for at least 24 hours. researchgate.netnih.gov The reduction in immobility suggests an antidepressant-like action, as treated animals spend more time attempting to escape a stressful situation. nih.govyoutube.comnih.gov
Similarly, in the Learned Helplessness (LH) paradigm , another well-validated model of depression, 4-Cl-KYN administration led to a significant reduction in the number of escape failures in mice that had been subjected to inescapable foot shocks. researchgate.netnih.gov This effect was also observed 24 hours and even 7 days after a single treatment, indicating a long-lasting therapeutic potential. researchgate.netnih.gov
Furthermore, in the Novelty-Suppressed Feeding (NSF) test , which assesses anxiety- and depression-like behavior, 4-Cl-KYN reduced the latency to feed in a novel environment without affecting home-cage food consumption. researchgate.netresearchgate.net
The antidepressant effects of 4-Cl-KYN are believed to be mediated by its conversion to 7-chlorokynurenic acid (7-Cl-KYNA) in the brain, which then acts as a selective antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor. researchgate.netwikipedia.org Pre-treatment with glycine or an AMPA receptor antagonist, NBQX, was found to prevent the antidepressant-like effects of 4-Cl-KYN in the FST, further supporting this mechanism of action. researchgate.netnih.gov
Table 1: Summary of this compound's Effects in Rodent Antidepressant Models
| Behavioral Model | Species | Key Finding | Citation |
|---|---|---|---|
| Forced Swim Test (FST) | Mouse | Significantly reduced immobility time, indicating antidepressant-like effects. | researchgate.netnih.govresearchgate.net |
| Learned Helplessness (LH) | Mouse | Reduced the number of escape failures, suggesting a reversal of helpless behavior. | researchgate.netnih.gov |
| Novelty-Suppressed Feeding (NSF) | Mouse | Decreased the latency to feed in a novel environment. | researchgate.netresearchgate.net |
Preclinical studies have indicated that this compound possesses antihyperalgesic and antinociceptive properties, suggesting its potential as a therapeutic agent for pain management. Its efficacy has been observed in various animal models of pain. The mechanism underlying these effects is attributed to the antagonism of the NMDA receptor by its active metabolite, 7-chlorokynurenic acid.
The anticonvulsant potential of this compound has been investigated in several animal models of seizures. By modulating NMDA receptor activity, 4-Cl-KYN has shown the ability to protect against seizures induced by various chemical convulsants. These findings highlight its potential as a broad-spectrum anti-seizure agent.
Research in rats has demonstrated that systemic administration of this compound can modulate the firing rates of dopaminergic neurons in the ventral tegmental area (VTA). This effect is significant as the VTA is a key component of the brain's reward system, and its dysregulation is implicated in various psychiatric disorders. The modulation of dopaminergic activity by 4-Cl-KYN suggests a potential therapeutic role in conditions characterized by dopamine (B1211576) system dysfunction.
In animal models of neurodegenerative diseases such as Huntington's disease, this compound has shown neuroprotective effects. By antagonizing the NMDA receptor, which is implicated in the excitotoxic cascade leading to neuronal cell death in these conditions, 4-Cl-KYN has been found to ameliorate disease-related pathology and improve motor function in rodent models. These findings suggest a potential disease-modifying role for 4-Cl-KYN in neurodegenerative disorders.
In Vitro and Ex Vivo Neurobiological Studies
At present, detailed in vitro and ex vivo neurobiological studies specifically focusing on this compound are not available in the public domain. Research has primarily concentrated on its in vivo effects as a pro-drug and the subsequent actions of its active metabolite, 7-chlorokynurenic acid.
Mechanisms of Neuronal Excitability Modulation
The primary mechanism through which this compound, via its active metabolite 7-Cl-KYNA, modulates neuronal excitability is through its interaction with the N-methyl-D-aspartate (NMDA) receptor. wikipedia.org The NMDA receptor is a crucial component in the central nervous system, playing a key role in excitatory synaptic transmission. For the NMDA receptor to be activated, it requires the binding of both the neurotransmitter glutamate (B1630785) and a co-agonist, which is typically glycine or D-serine. nih.govnih.gov
| Feature | Description | References |
| Primary Target | Glycine co-agonist site of the NMDA receptor | wikipedia.orgnih.gov |
| Mechanism | Competitive antagonism at the glycine binding site | nih.govmdpi.com |
| Effect on Receptor | Prevents co-agonist binding, reducing ion channel opening | taylorandfrancis.com |
| Consequence | Attenuation of NMDA receptor-mediated excitatory currents | nih.gov |
| Overall Outcome | Modulation and reduction of neuronal hyperexcitability | mdpi.com |
Investigations into Neuroprotective Mechanisms (e.g., against Excitotoxicity)
The neuroprotective properties of this compound are primarily linked to the antagonism of the NMDA receptor by its metabolite, 7-Cl-KYNA, which provides a direct mechanism against excitotoxicity. mdpi.com Excitotoxicity is a pathological process where nerve cells are damaged or killed by excessive stimulation from excitatory neurotransmitters like glutamate. This process is heavily mediated by the overactivation of NMDA receptors, leading to a massive and uncontrolled influx of calcium into neurons. mdpi.com This calcium overload triggers a cascade of detrimental intracellular events, including mitochondrial dysfunction and the activation of enzymes that degrade essential cellular components, ultimately leading to neuronal death. nih.gov
By blocking the glycine site on the NMDA receptor, 7-Cl-KYNA effectively reduces the receptor's over-activation in the presence of high glutamate concentrations. mdpi.com This attenuates the excessive calcium influx, thereby protecting neurons from excitotoxic damage. taylorandfrancis.com Preclinical studies have shown that direct brain administration of 7-Cl-KYNA can prevent neuronal damage induced by NMDA receptor agonists. mdpi.com The use of this compound as a prodrug allows for systemic administration to achieve these neuroprotective concentrations of 7-Cl-KYNA in the brain. nih.gov
A secondary potential neuroprotective mechanism involves the broader kynurenine (B1673888) pathway. Research suggests that 4-chloro-L-kynurenine may inhibit the synthesis of quinolinic acid. nih.gov Quinolinic acid is another metabolite in the kynurenine pathway that acts as an NMDA receptor agonist and is known to be neurotoxic. researchgate.net By potentially reducing the levels of this endogenous neurotoxin, this compound could offer an additional layer of neuroprotection. nih.govnih.gov
| Neuroprotective Mechanism | Details | Key Molecule | References |
| Primary Mechanism | Antagonism of the NMDA receptor glycine site | 7-chlorokynurenic acid | mdpi.commdpi.com |
| Effect | Attenuation of excessive Ca2+ influx during excitotoxic conditions | 7-chlorokynurenic acid | taylorandfrancis.commdpi.com |
| Secondary Mechanism | Potential inhibition of quinolinic acid synthesis | This compound | nih.govnih.gov |
| Effect | Reduction of an endogenous NMDA receptor agonist and neurotoxin | This compound | researchgate.net |
Synthesis and Chemical Biology Research Methodologies
Stereoselective Synthesis Approaches for (R)-4-Chlorokynurenine
The stereoselective synthesis of this compound and its analogs is a critical area of research, enabling the development of potent and specific NMDA receptor antagonists. One versatile and stereoselective synthetic route has been developed for 2′-substituted (S)-CCG-IV analogues, which are conformationally restricted cyclopropyl (B3062369) glutamate (B1630785) analogues. nih.gov This method starts with optically active (R)-epichlorohydrin and allows for late-stage diversification, providing access to a wide variety of analogs. nih.gov The process involves the ring opening of a lactone intermediate to an alcohol, followed by oxidation, a Strecker reaction, and hydrolysis to stereoselectively yield the desired compounds. nih.gov This synthetic strategy is scalable and has led to the creation of a series of (S)-CCG-IV analogues with varying substituents at the 2′ position. nih.gov Pharmacological evaluation of these analogues has demonstrated that the introduction of small polar substituents is well-tolerated within the binding pocket of the GluN2 subunit of the NMDA receptor. nih.gov
Biosynthesis of L-4-Chlorokynurenine in Natural Products
L-4-Chlorokynurenine has been identified as a naturally occurring amino acid residue within the lipopeptide antibiotic taromycin, produced by the marine bacterium Saccharomonospora sp. CNQ-490. nih.govresearchgate.net This discovery has unveiled a unique enzymatic pathway for its biosynthesis, converting L-tryptophan into L-4-Chlorokynurenine. nih.govresearchgate.net This natural production route offers a potential biocatalytic alternative to chemical synthesis. nih.gov
Elucidation of Enzymatic Pathways and Key Enzymes
The biosynthesis of L-4-Chlorokynurenine from L-tryptophan is catalyzed by a sequence of four enzymes found in the taromycin biosynthetic pathway. nih.govresearchgate.net The process is initiated by a flavin-dependent tryptophan chlorinase, Tar14, and its partner flavin reductase, Tar15. nih.govresearchgate.netnih.gov This is followed by the action of the first-ever identified tryptophan 2,3-dioxygenase (Tar13) and kynurenine (B1673888) formamidase (Tar16) that show a preference for chlorinated substrates. nih.govresearchgate.netnih.gov Genetic and biochemical studies, including CRISPR/Cas9-mediated gene deletion, have confirmed the roles of these enzymes in the pathway. nih.gov
The proposed enzymatic route is as follows:
L-Tryptophan is chlorinated by Tar14 (Tryptophan 6-chlorinase) with the aid of Tar15 (Flavin reductase) to produce L-6-chloro-tryptophan . nih.gov
L-6-chloro-tryptophan is then oxidized by Tar13 (Tryptophan 2,3-dioxygenase) to form N-formyl-L-4-chlorokynurenine . nih.gov
Finally, N-formyl-L-4-chlorokynurenine is hydrolyzed by Tar16 (Kynurenine formamidase) to yield L-4-Chlorokynurenine . nih.gov
Exploration of Enzyme Substrate Promiscuity for Biocatalysis
The enzymes involved in the biosynthesis of L-4-Chlorokynurenine have demonstrated a notable degree of substrate promiscuity, which opens up possibilities for their use as biocatalysts. nih.govresearchgate.netnih.gov Studies have shown that these enzymes can accept and process non-native substrates, suggesting their potential for chemoenzymatic synthesis and the creation of novel halogenated compounds. nih.govresearchgate.net For instance, the tryptophan halogenases PyrH and PrnA have been shown to chlorinate non-indolic substrates like kynurenine. mdpi.com This inherent flexibility allows for the targeted engineering of these enzymes to expand their substrate scope further, facilitating the production of a wider range of valuable chemical compounds. nih.govnih.gov Enzyme promiscuity is the capacity of an enzyme to catalyze a side reaction in addition to its primary one. wikipedia.org
Advanced Prodrug Design Strategies for Enhanced Central Nervous System Delivery
This compound serves as a prodrug for 7-chlorokynurenic acid (7-Cl-KYNA), a potent NMDA receptor antagonist. oup.comwikipedia.org The primary challenge with 7-Cl-KYNA is its poor ability to cross the blood-brain barrier (BBB). oup.com To overcome this, this compound was designed to utilize the large neutral amino acid transporter 1 (LAT1) for facilitated transport into the central nervous system (CNS). wikipedia.orgnih.gov Once in the brain, it is enzymatically converted by kynurenine aminotransferase in astrocytes to the active metabolite, 7-Cl-KYNA. oup.comwikipedia.org This strategy of using a prodrug that mimics an amino acid to hijack a specific transporter represents an effective approach for delivering drugs to the brain that would otherwise be unable to penetrate the BBB. nih.govirjmets.com
Metabolic studies have revealed that in addition to its conversion to 7-Cl-KYNA, 4-Cl-KYN can also undergo N-acetylation to form N-acetyl-4-Cl-KYN. acs.org Understanding the transport and metabolism of 4-Cl-KYN and its metabolites is crucial for optimizing its clinical development for CNS indications. acs.orgnih.gov
Structure-Activity Relationship (SAR) Studies for NMDAR GlyB Antagonism
This compound itself is largely inactive at the glycine (B1666218) B (GlyB) co-agonist site of the NMDA receptor. nih.gov Its therapeutic activity is derived from its conversion to 7-Cl-KYNA, which is a potent and specific antagonist at this site. nih.govgoogle.com SAR studies have focused on the parent compound, kynurenic acid, and its derivatives to understand the structural requirements for potent antagonism at the GlyB site.
The development of 7-Cl-KYNA as a highly potent and selective antagonist highlights the importance of halogenation at the 7-position of the kynurenic acid scaffold. google.com GlyB antagonists like 7-Cl-KYNA are of significant interest because they offer a better safety profile compared to classic NMDA receptor channel blockers, which are often associated with significant side effects. nih.govgoogle.com By indirectly modulating NMDA receptor activity at the GlyB site, these compounds can reduce excitotoxicity without causing the behavioral and motor deficits associated with direct channel blockade. nih.gov
Analytical and Bioanalytical Methodologies in R 4 Chlorokynurenine Research
In Vivo Microdialysis Techniques for Brain Metabolite Monitoring
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in living organisms, providing real-time information on neurotransmitter and metabolite concentrations. In the context of (R)-4-Chlorokynurenine research, this methodology has been instrumental in confirming the conversion of the prodrug into its active metabolite within the central nervous system.
Research has demonstrated the use of in vivo microdialysis to recover the active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), from the hippocampus of freely-moving animals following systemic administration of 4-Cl-KYN. frontiersin.org This provides direct evidence of the prodrug's ability to cross the blood-brain barrier and be enzymatically converted in the brain. frontiersin.org
Furthermore, microdialysis studies have been pivotal in investigating strategies to enhance the brain concentration of 7-Cl-KYNA. For instance, studies have shown that co-administration of probenecid (B1678239), an inhibitor of certain organic anion transporters, with 4-Cl-KYN leads to a significant, dose-dependent increase in the concentration of 7-Cl-KYNA in the prefrontal cortex. biorxiv.org This effect is attributed to the inhibition of transporters responsible for the efflux of 7-Cl-KYNA from the brain's extracellular fluid. biorxiv.orgnih.gov
These findings highlight the utility of in vivo microdialysis for:
Confirming the intracerebral conversion of this compound.
Monitoring the concentration of its active metabolite in specific brain regions.
Evaluating the impact of co-administered drugs on the brain pharmacokinetics of its metabolites.
| Application | Key Finding | Reference Brain Region | Relevant Study |
|---|---|---|---|
| Prodrug Conversion | Recovery of 7-Cl-KYNA after systemic 4-Cl-KYN administration | Hippocampus | Zanos et al. (2015) frontiersin.org |
| Pharmacokinetic Modulation | Probenecid co-administration significantly increases 7-Cl-KYNA levels | Prefrontal Cortex | Patel et al. (2021) biorxiv.orgnih.gov |
Radiotracer-based Uptake Assays for Transporter Mechanism Studies
Understanding the mechanisms by which this compound and its metabolites traverse cellular membranes, particularly the blood-brain barrier (BBB), is fundamental to its development as a CNS therapeutic. Radiotracer-based uptake assays are a cornerstone of these investigations, allowing for the precise measurement of transport kinetics.
Studies have employed radiolabeled 4-Cl-KYN, such as [¹⁴C]-4-Cl-KYN, to investigate its transport mechanisms. biorxiv.orgfrontiersin.org These assays have been crucial in identifying the large neutral amino acid transporter 1 (LAT1, also known as SLC7A5) as the primary transporter responsible for the uptake of 4-Cl-KYN across the BBB. biorxiv.orgnih.govresearchgate.net This is a critical finding, as LAT1 is highly expressed in brain endothelial cells. biorxiv.org
| Compound | Transporter | Function | Significance |
|---|---|---|---|
| This compound | LAT1 (SLC7A5) | Uptake across the blood-brain barrier | Enables entry into the CNS biorxiv.orgnih.govresearchgate.net |
| 7-Chlorokynurenic acid | OAT1/3 (SLC22A6/8), MRP4 (ABCC4) | Efflux from the brain extracellular fluid | Limits the duration of action in the CNS biorxiv.orgnih.gov |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
The accurate quantification of this compound and its metabolites in various biological matrices such as plasma, urine, and tissue is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, specificity, and wide dynamic range. anses.frthermofisher.com
Validated LC-MS/MS methods have been developed for the simultaneous quantification of 4-Cl-KYN and its key metabolites, N-acetyl-4-Cl-KYN and 7-Cl-KYNA, in human plasma. nih.gov A typical method involves protein precipitation to extract the analytes from the plasma sample, followed by chromatographic separation and mass spectrometric detection. nih.gov
For example, one published method for human plasma utilizes a 40.0 μL sample volume and achieves quantification ranges of 50.0 to 50,000 ng/mL for 4-Cl-KYN, 10.0 to 10,000 ng/mL for N-acetyl-4-Cl-KYN, and 2.00 to 2,000 ng/mL for 7-Cl-KYNA. nih.gov The chromatographic separation is often performed on a reverse-phase column, such as a Phenomenex Synergi MAX-RP column, with a gradient elution. nih.gov Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in the positive ion mode. nih.gov
The development of such methods requires careful consideration of potential matrix effects and the stability of the analytes during sample collection, processing, and storage. nih.gov The use of stable isotope-labeled internal standards is a common practice to ensure accuracy and precision. nih.gov
| Parameter | Description |
|---|---|
| Biological Matrix | Human Plasma nih.gov |
| Sample Preparation | Protein Precipitation nih.gov |
| Chromatography Column | Phenomenex Synergi MAX-RP nih.gov |
| Ionization | Electrospray (ESI), Positive Mode nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |
| Quantification Range (4-Cl-KYN) | 50.0 - 50,000 ng/mL nih.gov |
| Quantification Range (ac-4-Cl-KYN) | 10.0 - 10,000 ng/mL nih.gov |
| Quantification Range (7-Cl-KYNA) | 2.00 - 2,000 ng/mL nih.gov |
Electrophysiological Measures: Mismatch Negativity (MMN) as a Translational Biomarker
Mismatch Negativity (MMN) is an event-related potential (ERP) component of the electroencephalogram (EEG) that is elicited by a deviant or "oddball" stimulus in a sequence of standard stimuli. acs.orgfda.gov MMN is considered a pre-attentive measure of auditory sensory memory and has been strongly linked to the function of the N-methyl-D-aspartate (NMDA) receptor. nih.govacs.orgfrontiersin.org
Given that the active metabolite of this compound, 7-Cl-KYNA, is a potent antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor, MMN serves as a valuable translational biomarker for assessing the pharmacodynamic effects of 4-Cl-KYN on the central nervous system. acs.orgmdpi.com A reduction in MMN amplitude is consistently observed with NMDA receptor hypofunction. acs.org
Studies have investigated the effects of 4-Cl-KYN (also referred to as AV-101) on MMN in clinical trials. acs.org The MMN is typically measured in an auditory oddball paradigm, where the difference between the ERP waveform for the standard and deviant tones reveals the MMN. acs.org The findings from these studies can help to establish target engagement and provide evidence of the drug's effect on NMDA receptor signaling in the brain. acs.org
The use of MMN as a biomarker is advantageous because it is non-invasive and can be used across species, facilitating the translation of findings from preclinical animal models to human clinical trials. nih.gov Its sensitivity to NMDA receptor modulation makes it a particularly relevant tool in the development of drugs like this compound that target the glutamatergic system. acs.orgfrontiersin.org
| Aspect of MMN | Relevance to this compound |
|---|---|
| Neurological Basis | Reflects NMDA receptor function nih.govacs.orgfrontiersin.org |
| Measurement | Auditory oddball paradigm using EEG acs.orgfda.gov |
| Application | Translational biomarker of pharmacodynamic effect and target engagement acs.org |
| Expected Effect of 4-Cl-KYN | Modulation of MMN amplitude, indicative of NMDA receptor antagonism |
Computational Chemistry Approaches for Kynurenine (B1673888) Pathway Metabolites
Computational chemistry provides powerful in silico tools to investigate the interactions of small molecules with biological targets, predict their properties, and guide drug design. In the context of this compound and the broader kynurenine pathway, these approaches have been applied to understand metabolism and transporter interactions.
One notable application is the use of molecular docking to study the interaction of 4-Cl-KYN with enzymes involved in its metabolism. For instance, in silico docking studies have been performed to investigate how 4-Cl-KYN and its co-substrate, acetyl-CoA, fit within the binding pocket of the N-acetyltransferase 8 (NAT8) enzyme. biorxiv.orgacs.org These studies can provide insights into the structural basis for the acetylation of 4-Cl-KYN to form N-acetyl-4-Cl-KYN. biorxiv.org Such computational models can be built upon predictive structural models of proteins, such as those generated by AlphaFold. acs.org
Molecular docking has also been employed to understand the interaction of ligands with the LAT1 transporter. mdpi.com By docking known substrates and inhibitors into a homology model of LAT1, researchers can identify key amino acid residues involved in binding and transport, which can help in the design of new molecules with improved transport properties. mdpi.com
Quantitative structure-activity relationship (QSAR) studies represent another computational approach that has been applied to inhibitors of enzymes in the kynurenine pathway, such as kynurenine 3-monooxygenase (KMO). frontiersin.org While not specific to this compound itself, these studies develop mathematical models that correlate the chemical structure of compounds with their biological activity, which can be used to predict the potency of new, unsynthesized molecules. frontiersin.org
| Computational Method | Application Example | Target | Objective |
|---|---|---|---|
| Molecular Docking | Docking of 4-Cl-KYN and acetyl-CoA | NAT8 Enzyme | Understand the mechanism of acetylation biorxiv.orgacs.org |
| Molecular Docking | Docking of various ligands | LAT1 Transporter | Elucidate substrate binding and transport mechanisms mdpi.com |
| QSAR | Modeling of arylpyrimidine inhibitors | Kynurenine Monooxygenase (KMO) | Predict inhibitory activity of new compounds frontiersin.org |
Conceptual Frameworks and Research Hypotheses
Hypotheses on Glutamatergic System Dysregulation in Neurological Disorders
The glutamatergic system, with glutamate (B1630785) as the primary excitatory neurotransmitter in the central nervous system (CNS), is crucial for synaptic plasticity, learning, and memory. nih.gov Its dysregulation, however, is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including depression, epilepsy, and neurodegenerative diseases. nih.govspringermedicine.com A central hypothesis is that excessive or prolonged activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to excitotoxicity—a process that causes neuronal damage and death. nih.govqueensu.ca
Research has focused on the NMDA receptor's role in these conditions. nih.gov For instance, NMDAR antagonists like ketamine have shown that modulating this system can produce rapid antidepressant effects, strengthening the hypothesis that NMDAR hypofunction may be a factor in disorders like major depressive disorder (MDD). nih.govoup.com This has spurred investigation into other glutamatergic modulators. researchgate.net
(R)-4-Chlorokynurenine, also known as AV-101, operates within this framework as a prodrug. nih.govwikipedia.org It is designed to target the glutamatergic system by being converted into its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). nih.govwikipedia.orgvulcanchem.com 7-Cl-KYNA is a potent and selective antagonist of the glycine (B1666218) co-agonist site (the 'GlyB' site) on the NMDA receptor. oup.comnih.govprnewswire.com Unlike glutamate, which binds to the primary site on the GluN2 subunit, glycine or D-serine must bind to the co-agonist site on the GluN1 subunit for the receptor channel to open. oup.comwikipedia.org By blocking this glycine site, 7-Cl-KYNA inhibits NMDA receptor function, thereby reducing glutamate-mediated excitotoxicity without completely blocking the receptor channel like ketamine. vulcanchem.comprnewswire.com This targeted modulation is hypothesized to offer therapeutic benefits for neurological disorders characterized by glutamatergic hyperactivity, potentially with a more favorable side-effect profile than channel-blocking antagonists. oup.comvulcanchem.com
Kynurenine (B1673888) Pathway Modulation as a Neurotherapeutic Strategy
The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid tryptophan. journaltxdbu.comresearchgate.net This pathway produces several neuroactive metabolites, creating a balance between neuroprotective and potentially neurotoxic compounds. journaltxdbu.comnih.gov A key hypothesis in neurotherapeutics is that shifting this balance away from neurotoxic metabolites, such as the NMDA receptor agonist quinolinic acid (QUIN), and towards neuroprotective metabolites, like the NMDA receptor antagonist kynurenic acid (KYNA), can be beneficial in treating CNS disorders. journaltxdbu.comnih.govscispace.com Dysregulation of the KP, leading to an overproduction of QUIN and a deficit of KYNA, has been associated with neuroinflammation and the pathology of various neuropsychiatric and neurodegenerative diseases. springermedicine.commdpi.com
This compound (AV-101) represents a direct pharmacological strategy to modulate this pathway. mdpi.comd-nb.info As a structural analogue of L-kynurenine, AV-101 is transported across the blood-brain barrier (BBB) and into astrocytes. researchgate.netwikipedia.orgvulcanchem.com There, it is converted by the enzyme kynurenine aminotransferase into 7-chlorokynurenic acid (7-Cl-KYNA). wikipedia.orgvulcanchem.com 7-Cl-KYNA is a potent analogue of the endogenous neuroprotectant KYNA and acts as a selective antagonist at the glycine binding site of the NMDA receptor. nih.govcpn.or.kr
This mechanism offers a two-pronged therapeutic approach:
Direct Neuroprotection : By generating a potent NMDA receptor antagonist (7-Cl-KYNA) directly within the CNS, it counteracts the excitotoxicity mediated by glutamate and QUIN. queensu.canih.gov
Shifting Metabolite Balance : The metabolism of AV-101 also produces 4-chloro-3-hydroxyanthranilic acid (4-Cl-3-HAA), which inhibits the enzyme 3-hydroxyanthranilate oxidase (3-HAAO). wikipedia.orgmdpi.com This inhibition is hypothesized to reduce the synthesis of the neurotoxic QUIN, further shifting the pathway's balance toward a less neurotoxic state. vulcanchem.commdpi.comd-nb.info
By acting as a prodrug that leverages the endogenous enzymatic machinery of the kynurenine pathway, this compound is investigated as a targeted neurotherapeutic strategy to restore balance and mitigate neuronal damage. queensu.camdpi.com
Research into Acute Neuropsychiatric Interventions (e.g., Suicidality)
Research into this compound (AV-101) has extended to its potential as a rapid-acting intervention for acute neuropsychiatric conditions, including major depressive disorder (MDD) and suicidal ideation. nuformix.compharmaceutical-technology.comaccessnewswire.com This hypothesis is largely built on the established link between glutamatergic system dysregulation, particularly NMDA receptor function, and the pathophysiology of depression and suicidality. nih.gov The rapid antidepressant effects of the NMDA receptor antagonist ketamine have provided a strong rationale for exploring other modulators of this system for acute conditions. oup.comnih.gov
This compound is investigated as a potential alternative to ketamine, aiming to achieve similar rapid antidepressant effects but with a different mechanism and potentially fewer side effects. oup.comnih.gov As a prodrug of 7-Cl-KYNA, it targets the glycine co-agonist site of the NMDA receptor, which is distinct from ketamine's channel-blocking action. nih.govvistagen.com Animal models have shown that AV-101 can produce antidepressant-like effects without the dissociative side effects associated with ketamine. oup.comnih.gov
Clinical research has explored AV-101 for these indications:
Major Depressive Disorder (MDD) : Phase 2 trials, such as the ELEVATE study, have been conducted to assess AV-101 as an adjunctive treatment for MDD in patients with an inadequate response to standard antidepressants. accessnewswire.comvistagen.comclinicaltrialsarena.com However, one such trial reported that AV-101 did not meet its primary endpoint, failing to differentiate from placebo. clinicaltrialsarena.comvistagen.com
Suicidal Ideation : The potential for AV-101 to treat suicidal ideation is a key area of interest, given the urgent need for non-opioid, rapid-acting treatments. nuformix.comaccessnewswire.comgoogle.com Dysregulation of the kynurenine pathway, specifically an increased ratio of the neurotoxic quinolinic acid to the neuroprotective kynurenic acid, has been observed in suicide attempters. nih.gov By generating the KYNA analogue 7-Cl-KYNA and inhibiting QUIN production, AV-101 is hypothesized to correct this imbalance. d-nb.info The FDA has granted Fast Track designation for the development of AV-101 for MDD, highlighting the recognized need for novel therapeutic approaches. scispace.comaccessnewswire.com
While initial clinical outcomes in MDD have been mixed, ongoing research hypotheses focus on whether factors like dosage and brain concentration of the active metabolite might be key to unlocking its therapeutic potential in acute neuropsychiatric conditions. researchgate.netvistagen.com
Investigating Combination Approaches to Enhance Efficacy (e.g., with Probenecid)
Following clinical trials where this compound (AV-101) did not meet primary endpoints, a key research hypothesis emerged: the lack of efficacy might be due to insufficient concentrations of its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), within the brain. researchgate.netvistagen.com This led to investigations into combination approaches designed to enhance the central nervous system (CNS) exposure of 7-Cl-KYNA. vistagen.comnih.gov
A primary focus of this research has been the co-administration of AV-101 with probenecid (B1678239). prnewswire.comnuformix.com Probenecid is an inhibitor of organic anion transporters (OATs), which are involved in the active removal of substances from various tissues, including the brain and kidneys. nih.govacs.orgnih.gov
The central hypothesis is that while AV-101 readily crosses the blood-brain barrier (BBB) via the large neutral amino acid transporter (LAT1), its active metabolite, 7-Cl-KYNA, is rapidly effluxed out of the brain by probenecid-sensitive transporters like OAT1/3 and MRP4. acs.orgnih.govresearchgate.net This rapid removal prevents 7-Cl-KYNA from reaching and sustaining therapeutic concentrations at its target, the NMDA receptor. researchgate.netresearchgate.net
By co-administering probenecid, researchers aim to block these efflux transporters. prnewswire.comvistagen.com This inhibition is expected to "trap" 7-Cl-KYNA within the CNS, thereby increasing its concentration and duration of action at the NMDA receptor's glycine site. prnewswire.comnih.gov
Key Preclinical Findings: Preclinical studies have provided strong support for this hypothesis.
Co-administration of AV-101 with probenecid in rodents resulted in a dramatic increase in the brain concentration of both AV-101 and, more significantly, its active metabolite, 7-Cl-KYNA. prnewswire.comvistagen.com
One study reported up to a 35-fold increase in 7-Cl-KYNA levels in the brain when given with probenecid. prnewswire.com Another microdialysis study noted a dose-dependent increase of as much as 885-fold in 7-Cl-KYNA concentration in the prefrontal cortex. acs.orgnih.gov
These findings suggest that a combination therapy approach could overcome the pharmacokinetic limitations observed in earlier monotherapy trials and potentially unlock the therapeutic efficacy of AV-101 for various CNS disorders. prnewswire.combiospace.com
Research on Novel Metabolites and their Functional Significance (e.g., N-acetyl-4-Cl-KYN)
Research into the metabolic fate of this compound (AV-101) has identified novel metabolites beyond its primary active form, 7-Cl-KYNA. A significant focus has been placed on understanding the formation and functional role of N-acetyl-4-chlorokynurenine (N-acetyl-4-Cl-KYN). nih.govnih.gov
Studies using plasma samples from rats dosed with AV-101 confirmed the presence of N-acetyl-4-Cl-KYN as a metabolite. nih.govacs.org Further investigation sought to determine the functional significance of this acetylated form, particularly its impact on the pharmacokinetics of the parent drug and its active metabolite.
Key Research Findings and Hypotheses:
Blood-Brain Barrier Transport : A primary hypothesis was that N-acetyl-4-Cl-KYN might compete with or otherwise affect the transport of AV-101 across the blood-brain barrier (BBB). However, in vitro transporter assays demonstrated that N-acetyl-4-Cl-KYN did not inhibit or interact with the LAT1 transporter, which is responsible for carrying AV-101 into the brain. nih.govnih.govfigshare.com This finding suggests the acetylation of AV-101 does not interfere with the delivery of the prodrug to the CNS.
Inhibition of Excretory Transporters : While not affecting brain uptake, N-acetyl-4-Cl-KYN was found to inhibit renal and hepatic transporters that are involved in drug excretion. nih.govnih.govacs.org This leads to the hypothesis that this novel metabolite could potentially limit the renal excretion of 7-Cl-KYNA or other compounds, which might indirectly influence plasma concentrations. nih.govnih.gov
The functional significance of N-acetyl-4-Cl-KYN appears to be primarily related to its interaction with excretory pathways rather than a direct effect on the CNS. nih.govresearchgate.net
Interactive Data Table: Research Findings on this compound and its Metabolites
| Compound | Key Research Area | Primary Finding | Associated Transporter/Enzyme | Source Citation |
|---|---|---|---|---|
| This compound (AV-101) | Blood-Brain Barrier Uptake | Readily crosses the BBB to enter the CNS. | LAT1 (SLC7A5) | researchgate.netwikipedia.orgacs.org |
| 7-Chlorokynurenic Acid (7-Cl-KYNA) | CNS Efflux | Rapidly transported out of the brain, limiting its concentration. | OAT1/3, MRP4 | acs.orgnih.gov |
| 7-Chlorokynurenic Acid (7-Cl-KYNA) | Mechanism of Action | Potent antagonist at the NMDA receptor glycine site. | NMDA Receptor (Glycine Site) | oup.comnih.govprnewswire.com |
| N-acetyl-4-Cl-KYN | Blood-Brain Barrier Interaction | Does not affect the uptake of this compound via LAT1. | LAT1 (SLC7A5) | nih.govnih.govfigshare.com |
| N-acetyl-4-Cl-KYN | Excretion Pathway Interaction | Inhibits renal and hepatic transporters involved in excretion. | Renal/Hepatic Transporters | nih.govnih.govacs.org |
Challenges and Future Directions in R 4 Chlorokynurenine Research
Bridging the Gap between Preclinical Findings and Translational Research
A significant challenge in the development of (R)-4-Chlorokynurenine (AV-101) lies in translating promising preclinical results into clinical efficacy. nih.gov Preclinical studies in animal models have demonstrated rapid and sustained antidepressant-like effects. wikipedia.orgresearchgate.net However, a phase II clinical trial for treatment-resistant major depression did not show a significant difference between AV-101 and a placebo. wikipedia.org This discrepancy highlights the complexities of translating findings from animal models of depression to human patients. Several factors could contribute to this translational gap, including differences in metabolism, blood-brain barrier penetration, and the inherent limitations of animal models to fully recapitulate the human condition of depression. oup.com One study suggested that the conversion of 4-Cl-KYN to its active metabolite, 7-Cl-KYNA, may not have occurred as expected in the central nervous system (CNS) of the human participants. oup.com
Strategies for Optimizing Brain Concentrations of Active Metabolites
This compound is a prodrug that readily enters the brain, where it is converted to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). researchgate.net However, 7-Cl-KYNA itself has limited ability to cross the blood-brain barrier. researchgate.net A critical challenge is that once formed, 7-Cl-KYNA is rapidly transported out of the brain's extracellular fluid by organic anion transporters (OATs). nih.govresearchgate.net This rapid efflux limits the concentration and duration of action of the active metabolite at its target, the NMDA receptor.
Several strategies are being explored to overcome this limitation:
Co-administration with transporter inhibitors: Research has shown that the co-administration of probenecid (B1678239), an inhibitor of organic anion transporters like OAT1/3 and MRP4, can significantly increase the brain concentration of 7-Cl-KYNA. nih.govresearchgate.net In animal studies, this combination led to a dose-dependent increase of up to 885-fold in the prefrontal cortex concentration of 7-Cl-KYNA. researchgate.net
Prodrug modifications: Developing novel prodrugs of 7-Cl-KYNA with enhanced brain uptake and controlled conversion to the active form is another promising avenue. mdpi.comnih.gov Glycosylation, for instance, has been explored as a strategy to increase the brain uptake of 7-chlorokynurenic acid by targeting glucose transporters. nih.govmdpi.com
Development of Advanced Drug Design Principles for Enhanced Target Engagement and Selectivity
The primary mechanism of action of this compound's active metabolite, 7-Cl-KYNA, is the antagonism of the glycine (B1666218) co-agonist site (GlyB) on the NMDA receptor. researchgate.net While this provides a more targeted approach than direct channel blockers like ketamine, there is still room for improvement in drug design. vistagen.com Future research should focus on developing compounds with even greater selectivity for specific NMDA receptor subtypes, which could lead to improved therapeutic effects and a better side-effect profile. nih.govmdpi.com
Rational drug design strategies, including computational modeling and structure-activity relationship (SAR) studies, are crucial for this endeavor. mdpi.comresearchgate.net By understanding the precise interactions between ligands and the NMDA receptor's glycine binding site, medicinal chemists can design next-generation molecules with optimized properties. acs.org This could involve creating analogs of 7-Cl-KYNA with modified chemical structures to enhance binding affinity, selectivity, and pharmacokinetic properties. mdpi.com
Identification and Validation of Novel Translational Biomarkers
A significant hurdle in the clinical development of this compound is the lack of reliable biomarkers to measure target engagement and predict treatment response. nih.gov The development of translational biomarkers that can be used in both preclinical and clinical studies is essential to guide dose selection and identify patient populations most likely to benefit from the drug. plos.org
Potential biomarkers being investigated include:
Pharmacogenetic markers: A recent study identified a single nucleotide polymorphism (SNP) in the gene for N-acetyltransferase 8 (NAT8) that was linked to the levels of a novel acetylated metabolite of 4-Cl-KYN. Another SNP in SLC7A5, the gene for the LAT1 transporter, was associated with plasma levels of the active metabolite, 7-Cl-KYNA. figshare.comlarvol.com These genetic markers could potentially be used to personalize treatment.
Neurophysiological markers: Quantitative electroencephalography (qEEG) is a promising translational tool. plos.org Changes in specific EEG frequency bands, such as gamma power, have been shown to correlate with NMDA receptor modulation and could serve as a pharmacodynamic biomarker. plos.orgmdpi.com Studies have shown that a 1440 mg dose of AV-101 increased 40 Hz auditory steady-state response (ASSR) and gamma-inter-trial phase coherence, indicating target engagement in humans. d-nb.info
Neuroimaging and fluid biomarkers: While not yet fully established for this compound, techniques like positron emission tomography (PET) and the measurement of kynurenine (B1673888) pathway metabolites in plasma and cerebrospinal fluid could provide valuable insights into drug activity in the CNS. nih.govnih.gov
Elucidating the Role of Central Nervous System Transporters in Distribution
The distribution of this compound and its metabolites within the central nervous system is heavily influenced by various transporters. nih.govfigshare.com As mentioned earlier, this compound itself crosses the blood-brain barrier via the large neutral amino acid transporter 1 (LAT1). nih.govwikipedia.orgresearchgate.net Its active metabolite, 7-Cl-KYNA, is then removed from the brain by organic anion transporters (OATs), specifically OAT1/3, and the multidrug resistance-associated protein 4 (MRP4). nih.govresearchgate.net
Further research is needed to fully characterize the roles of these and potentially other transporters in the uptake, distribution, and efflux of this compound and its various metabolites. acs.orgliverpool.ac.ukresearchgate.net This knowledge is critical for developing strategies to optimize drug delivery to the brain and maintain therapeutic concentrations of the active metabolite. For example, understanding species differences in transporter function is crucial for the accurate translation of preclinical data to humans. acs.org
Expanding Research into Underexplored Therapeutic Indications
While the primary focus of this compound development has been on major depressive disorder, its mechanism of action suggests potential for a broader range of therapeutic applications. wikipedia.orgvistagen.com Preclinical and early clinical evidence points towards several underexplored indications that warrant further investigation:
Neuropathic Pain: The FDA has granted Fast Track designation for the development of AV-101 as a non-opioid treatment for neuropathic pain. biospace.com Preclinical models have shown its efficacy in this area. wikipedia.org
Neurodegenerative Diseases: Due to its neuroprotective properties, this compound has shown promise in animal models of Parkinson's disease and Huntington's disease. wikipedia.orgresearchgate.netvistagen.com It has been shown to reduce L-Dopa-induced dyskinesias in a monkey model of Parkinson's. researchgate.net
Epilepsy: Preclinical studies suggest potential antiepileptic activity. vistagen.com
Other CNS Disorders: The potential utility of AV-101 is also being considered for psychiatric disorders and suicidal ideation. nih.govspringer.com
Future research should systematically explore these and other potential indications to maximize the therapeutic value of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (R)-4-Chlorokynurenine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves enzymatic resolution or asymmetric catalysis to ensure enantiomeric purity. Post-synthesis, validate purity using chiral HPLC coupled with mass spectrometry (LC-MS) to confirm the (R)-enantiomer . Characterization should include H/C NMR and X-ray crystallography for structural confirmation. Reproducibility requires adherence to protocols in peer-reviewed literature, such as those detailed in Organic & Biomolecular Chemistry .
Q. Which in vitro assays are most effective for evaluating this compound’s NMDA receptor modulation?
- Methodological Answer : Use radioligand binding assays (e.g., H-glycine displacement) to assess NMDA receptor glycine site affinity. Pair with electrophysiological recordings in hippocampal neurons to measure functional antagonism. Ensure assays include positive controls (e.g., 7-chlorokynurenic acid) and account for metabolite interference, as 4-chlorokynurenine is a prodrug .
Q. How should researchers design pharmacokinetic studies for this compound in preclinical models?
- Methodological Answer : Employ LC-MS/MS for plasma and brain tissue quantification. Dose rodents intravenously and orally to calculate bioavailability. Include metabolite profiling (e.g., 7-chlorokynurenic acid) and assess blood-brain barrier penetration via microdialysis. Reference protocols from International Journal of Neuropsychopharmacology for crossover trial designs .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s efficacy across depression models?
- Methodological Answer : Discrepancies may arise from species-specific metabolism or dosing regimens. Conduct comparative studies using transgenic mice (e.g., CYP450 knockouts) to isolate metabolic variability. Apply meta-analysis tools to harmonize data from forced swim tests (FST) and chronic mild stress (CMS) models, adjusting for covariates like baseline serotonin levels .
Q. How do transporters and enzymes influence this compound’s distribution and activity?
- Methodological Answer : Use CRISPR-Cas9 knockout models to identify critical transporters (e.g., LAT1 for brain uptake). Profile hepatic CYP3A4/5 and renal OCT2 involvement via in vitro microsomal assays and transporter-transfected cell lines (e.g., HEK293). Correlate findings with clinical pharmacokinetic data to predict drug-drug interactions .
Q. What experimental designs mitigate confounding factors in clinical trials for treatment-resistant depression?
- Methodological Answer : Adopt randomized, double-blind, placebo-controlled trials with stratified randomization by biomarkers (e.g., baseline kynurenine pathway metabolites). Include adaptive dosing and pharmacogenetic screening (e.g., SNPs in SLC6A9 transporters) to account for inter-individual variability. Follow CONSORT guidelines and reference trials from Scandinavian Journal of Pain .
Data Analysis & Reproducibility Challenges
Q. How can researchers reconcile conflicting metabolite concentration data in human vs. rodent studies?
- Methodological Answer : Perform interspecies scaling using allometric principles and PBPK modeling. Validate assays with isotopically labeled internal standards (e.g., C-4-chlorokynurenine) to correct for matrix effects. Cross-reference data with humanized liver mouse models to bridge translational gaps .
Q. What statistical approaches are optimal for analyzing dose-response relationships in neuropharmacology studies?
- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to handle sparse sampling in CNS studies. Use Bayesian hierarchical models to pool data from heterogeneous cohorts. For behavioral endpoints, employ machine learning classifiers to reduce subjectivity in FST immobility scoring .
Tables: Key Experimental Considerations
| Parameter | In Vitro Models | In Vivo Models | Clinical Trials |
|---|---|---|---|
| Metabolite Analysis | Hepatocyte incubation + LC-MS/MS | Rodent plasma/brain microdialysis | Human pharmacokinetic sampling |
| Target Engagement | Radioligand binding (IC) | Electrophysiology in hippocampal slices | fMRI/PET imaging for receptor occupancy |
| Data Contradictions | Control for cell line variability (e.g., HEK vs. CHO) | Stratify by strain/metabolic phenotype | Adjust for pharmacogenetic variability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
